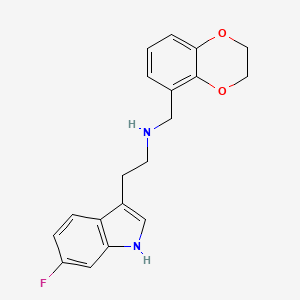![molecular formula C13H15ClN2OS B7542535 N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide, also known as CPCCOEt, is a compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a role in modulating synaptic transmission in the central nervous system.
Mecanismo De Acción
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide involves its selective binding to the allosteric site of mGluR1, which inhibits the receptor's signaling pathway. This leads to a decrease in calcium influx and a reduction in the release of neurotransmitters such as glutamate. The inhibition of mGluR1 has been shown to have a modulatory effect on synaptic transmission and plasticity, which can affect various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been shown to modulate synaptic transmission and plasticity, which can affect learning and memory, pain processing, and addiction. N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic target for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is its high selectivity and potency as an mGluR1 antagonist. This allows for precise manipulation of the receptor's signaling pathway, which can lead to more accurate and reliable results. However, one limitation of using N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the use of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments may not fully reflect the complex interactions between mGluR1 and other signaling pathways in vivo.
Direcciones Futuras
There are several future directions for research on N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide and mGluR1. One area of interest is the role of mGluR1 in neurodegenerative diseases, particularly Alzheimer's and Parkinson's. N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has shown promise as a potential therapeutic target for these conditions, and further research is needed to fully understand its mechanisms of action and potential clinical applications. Additionally, research on the interactions between mGluR1 and other signaling pathways in the brain may provide insights into the complex processes underlying synaptic plasticity and neurological disorders.
Métodos De Síntesis
The synthesis of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide involves the reaction of 2-chlorobenzoyl isothiocyanate with cyclopentanecarboxylic acid in the presence of triethylamine. The resulting product is then treated with ethanol to yield N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide. The purity of the compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of mGluR1, which is involved in various physiological and pathological processes in the brain. N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been used to investigate the role of mGluR1 in synaptic plasticity, learning and memory, pain processing, and addiction. It has also been studied as a potential therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-7-3-4-8-11(10)15-13(18)16-12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZEMGFLAEDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7542480.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)
![N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7542495.png)

![2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7542514.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542519.png)
![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)

![(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7542559.png)